Molecular Descriptor Comparison: 2-Fluorophenyl vs. Analog Substituents
The presence of a 2-fluorophenyl substituent on the oxadiazole ring differentiates this compound from the more common 4-fluorophenyl or 6-fluoro-quinoline analogs. A PubChem-listed close analog, 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one (CID 51364467), has a computed XLogP3-AA of 4.9, whereas the target compound (logP not publicly disclosed) is expected to be lower due to the absence of the 6-fluoro and trifluoromethoxy groups [1]. This difference in calculated lipophilicity can influence cell permeability and non-specific binding, but no direct experimental measurement is available for the target compound.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1260730-59-3 |
| Comparator Or Baseline | 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one (PubChem CID 51364467): XLogP3-AA = 4.9 |
| Quantified Difference | Cannot be calculated due to missing target compound data. |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
Lipophilicity is a key determinant of ADME properties; a significant difference from analogs would preclude direct substitution in biological assays without independent validation.
- [1] PubChem Compound Summary for CID 51364467, 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
